Hennadiol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hennadiol can be synthesized through the oxidation of ketones. One common method involves using hydrogen peroxide or sodium percarbonate as oxidizing agents in the presence of sodium bicarbonate . Another method includes the reduction of compounds using sodium tetrahydroborate in ethanol at temperatures ranging from 0 to 20 degrees Celsius .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the Mallotus plant. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Hennadiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium percarbonate in the presence of sodium bicarbonate.
Reduction: Sodium tetrahydroborate in ethanol.
Substitution: Specific conditions and reagents depend on the desired substitution product.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their bioactive properties .
Scientific Research Applications
Chemistry: Used as a reference standard in analytical studies.
Biology: Investigated for its antioxidant and enzyme inhibitory properties.
Medicine: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of Hennadiol involves its interaction with various molecular targets and pathways. It has been shown to exert its effects through the inhibition of specific enzymes and modulation of oxidative stress pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biological processes related to inflammation and cancer .
Comparison with Similar Compounds
- Betulin (CAS#473-98-3)
- Lupeol (CAS#32214-80-5)
- Ursolic acid (CAS#77-52-1)
- Oleanolic acid (CAS#508-02-1)
- 30-Hydroxylup-20(29)-en-3-one (CAS#72944-06-0)
Hennadiol stands out due to its unique combination of antioxidant, enzyme inhibitory, and potential anticancer properties .
Properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21+,22-,23+,24-,25+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUAKACHFYTNFX-QGTGJCAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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